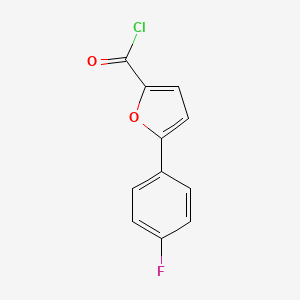

5-(4-氟苯基)呋喃-2-甲酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(4-Fluorophenyl)furan-2-carbonyl chloride is a chemical compound with the molecular formula C11H6ClFO2 . It is a solid substance under normal conditions . The compound is used for research and development purposes .

Synthesis Analysis

The synthesis of 5-(4-Fluorophenyl)furan-2-carbonyl chloride involves several steps . One method involves the reaction of the precursor aldehydes with thionyl chloride in benzene under reflux conditions .Molecular Structure Analysis

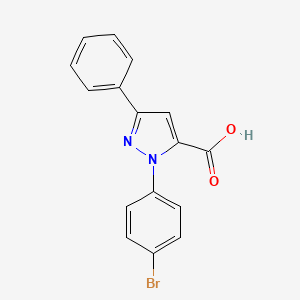

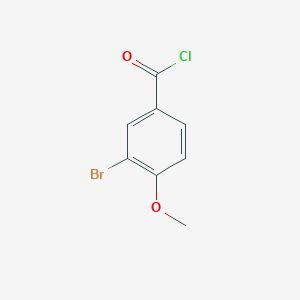

The molecular structure of 5-(4-Fluorophenyl)furan-2-carbonyl chloride consists of a furan ring attached to a carbonyl chloride group and a fluorophenyl group . The InChI code for this compound is 1S/C11H6ClFO2/c12-11(14)10-6-5-9(15-10)7-3-1-2-4-8(7)13/h1-6H .Physical And Chemical Properties Analysis

5-(4-Fluorophenyl)furan-2-carbonyl chloride is a solid at room temperature . It has a molecular weight of 224.62 g/mol . The compound should be stored in an inert atmosphere at room temperature .科学研究应用

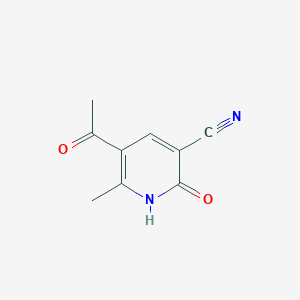

Antibacterial Agents

Furan derivatives, including 5-(4-Fluorophenyl)furan-2-carbonyl chloride , have been extensively studied for their antibacterial properties. They are known to exhibit a wide range of biological activities and have been used in the development of new antibacterial agents to combat microbial resistance . The furan nucleus is a crucial component in medicinal chemistry, offering a pathway to create more effective and safer antimicrobial agents.

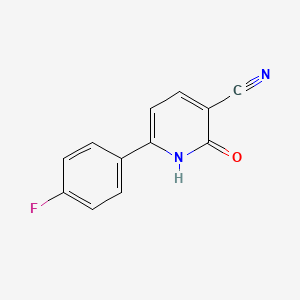

Sirtuin Inhibitors

Sirtuin 2 (SIRT2) inhibitors are promising drug targets for cancer, neurodegenerative diseases, type II diabetes, and bacterial infections. Derivatives of 5-(4-Fluorophenyl)furan-2-carbonyl chloride have been identified as new human SIRT2 inhibitors. These compounds have shown potential in effective treatment strategies for related diseases .

Biofuel Production

The acid chloride derivatives of furan compounds, such as 5-(4-Fluorophenyl)furan-2-carbonyl chloride , can be utilized in the production of biofuels. They serve as intermediates for the production of furoate ester biofuels, which are part of a broader category of bio-based chemicals offering a sustainable alternative to fossil fuels .

Polymer Synthesis

5-(4-Fluorophenyl)furan-2-carbonyl chloride: is a valuable intermediate in the synthesis of polymers. Its reactivity allows for the creation of various polymeric materials, which can be used in a wide range of applications, from packaging to electronics .

Organic Synthesis

This compound is used in organic synthesis as an intermediate for the preparation of various chemical compounds. Its reactivity with different organic molecules makes it a versatile building block in the synthesis of complex organic structures .

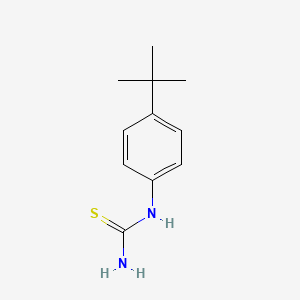

Pharmaceutical Research

In pharmaceutical research, 5-(4-Fluorophenyl)furan-2-carbonyl chloride is used to develop new drugs. Its incorporation into drug molecules can enhance their pharmacological properties, such as increasing potency or improving solubility .

安全和危害

The compound is classified as dangerous, with hazard statements including H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

属性

IUPAC Name |

5-(4-fluorophenyl)furan-2-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClFO2/c12-11(14)10-6-5-9(15-10)7-1-3-8(13)4-2-7/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAICLIOPDMJLFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C(=O)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378153 |

Source

|

| Record name | 5-(4-Fluorophenyl)furan-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Fluorophenyl)furan-2-carbonyl chloride | |

CAS RN |

380889-69-0 |

Source

|

| Record name | 5-(4-Fluorophenyl)furan-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1333112.png)

![4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol](/img/structure/B1333150.png)